5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine
Description
5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine (CAS: 1094778-12-7) is an aromatic amine featuring a phenyl ring substituted at position 2 with a methyl group and at position 5 with an ethyl-methyl-amino-methyl moiety. This structure confers unique physicochemical properties, such as basicity from the tertiary amine and steric effects from the ethyl and methyl groups. The compound is commercially available, as indicated by supplier listings .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-[[ethyl(methyl)amino]methyl]-2-methylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-13(3)8-10-6-5-9(2)11(12)7-10/h5-7H,4,8,12H2,1-3H3 |
InChI Key |
HPFPJHHCKKCKON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine typically involves the reaction of 2-methyl-phenylamine with ethyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized amine compounds.
Scientific Research Applications
5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazolothiadiazol-Substituted Analogs
Compound : 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-phenylamine (CAS: 764710-11-4)
- Key Differences: The substituent at position 5 is a heterocyclic triazolothiadiazol group instead of an ethyl-methyl-amino-methyl chain. Safety Profile: Classified under GHS revision 8, with detailed safety data sheets highlighting handling precautions (e.g., first-aid measures for exposure) .
Benzoxazole-Substituted Analogs
Compound : 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 292058-55-0)
- Key Differences: Position 5 features a benzoxazole ring, a fused heterocycle with oxygen and nitrogen atoms, replacing the ethyl-methyl-amino-methyl group. Applications: Benzoxazole derivatives are known for fluorescence and antimicrobial properties, suggesting divergent uses compared to the target compound .
- Implications : The benzoxazole moiety increases molecular rigidity and may enhance UV absorption or electronic properties.
Antioxidant Aminomethyl Derivatives
Compounds :
- 4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP)
- 5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA)
- Key Differences: These compounds prioritize phenolic or vanillic acid backbones with morpholine or pyrrolidine substituents, unlike the phenylamine core of the target compound.
- Implications: The absence of a phenolic hydroxyl group in the target compound likely limits its antioxidant efficacy.
Pyrrolopyrimidine-Containing Analogs
Compound: 5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine
- Synthesis: Prepared via Suzuki-Miyaura coupling, contrasting with the simpler synthesis routes implied for the target compound .
- Implications : The pyrrolopyrimidine scaffold is common in kinase inhibitors (e.g., anticancer agents), suggesting divergent pharmacological pathways.
Heterocyclic Amine Derivatives
Examples :
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS: 626216-00-0)
- [(5-Chlorothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine
- Key Differences :
- Substituents include furan or thiophene rings, which alter electronic properties and bioavailability.
- Applications : Used as reference standards or intermediates in drug discovery, highlighting the versatility of amine-functionalized aromatics .
Biological Activity
5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine, often referred to as a derivative of phenylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an ethyl-methyl-amino group and a methyl group, which may influence its biological interactions. Understanding its chemical properties is crucial for evaluating its therapeutic potential.
Biological Activity Overview
Research indicates that 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by affecting cell cycle regulation.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammatory diseases.
The mechanisms through which 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine exerts its effects are still under investigation. Key areas of focus include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases, particularly G2/M, as observed in several studies involving cancer cell lines.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced inflammation.
- Antimicrobial Action : The compound's structure may allow it to disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Studies
A study focusing on aminopyrazole derivatives indicated that similar compounds can effectively inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. This suggests that 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine might share similar mechanisms (IC50 values in the low micromolar range) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 0.08 - 12.07 | Tubulin polymerization inhibition |
| 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine | TBD | TBD |
Antimicrobial Studies
Research has shown that certain phenylamine derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The biological activity was assessed through minimum inhibitory concentration (MIC) tests.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Effective |
| Enterococcus faecalis | TBD | Effective |
Pharmacokinetic Properties
Understanding the pharmacokinetics of 5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine is essential for predicting its behavior in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Computational models suggest favorable properties for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
